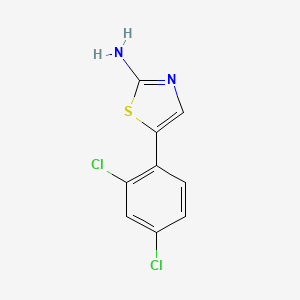

5-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H6Cl2N2S |

|---|---|

Molecular Weight |

245.13 g/mol |

IUPAC Name |

5-(2,4-dichlorophenyl)-1,3-thiazol-2-amine |

InChI |

InChI=1S/C9H6Cl2N2S/c10-5-1-2-6(7(11)3-5)8-4-13-9(12)14-8/h1-4H,(H2,12,13) |

InChI Key |

GBXKTYUWZPRMBU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C2=CN=C(S2)N |

Origin of Product |

United States |

Sophisticated Structural Elucidation and Conformational Analysis of 5 2,4 Dichlorophenyl 1,3 Thiazol 2 Amine

X-ray Crystallography for Solid-State Structure Determination

Analysis of Molecular Conformation, Torsion Angles, and Hydrogen Bonding Networks

The molecular structure of 5-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine, with the chemical formula C9H6Cl2N2S, reveals a non-planar conformation. The molecule is composed of a 2,4-dichlorophenyl ring and a 1,3-thiazol-2-amine group. nih.govresearchgate.net The 1,3-dichlorobenzene (B1664543) group and the 1,3-thiazol-2-amine group are themselves planar, with root-mean-square deviations of 0.009 Å and 0.030 Å, respectively. researchgate.net However, a significant dihedral angle exists between the mean planes of the benzene (B151609) and thiazole (B1198619) rings, reported as 54.18(8)° and also as 53.28(4)°. nih.govresearchgate.net

A key feature of the crystal structure is the formation of molecular dimers through intermolecular hydrogen bonds. nih.govresearchgate.net Specifically, pairs of N—H⋯N hydrogen bonds link two molecules together, creating a characteristic R2(2)(8) ring motif. nih.govresearchgate.net This interaction involves the amine group of one molecule and the thiazole nitrogen of a neighboring molecule.

In addition to the primary N—H⋯N hydrogen bonds, the structure is further stabilized by other interactions. An intramolecular C—H⋯S contact is observed. nih.govresearchgate.net Furthermore, C—H⋯Cl hydrogen bonds link the aforementioned dimers, forming layers that are parallel to the (011) crystal plane. nih.govresearchgate.net

| Interaction | Type | Description |

| Dihedral Angle | Intramolecular | The mean planes of the benzene and thiazole rings are twisted with respect to each other, with a reported angle of approximately 54°. nih.govresearchgate.net |

| N—H⋯N | Intermolecular | Forms dimers with an R2(2)(8) ring motif. nih.govresearchgate.net |

| C—H⋯Cl | Intermolecular | Links the dimers into layers. nih.govresearchgate.net |

| C—H⋯S | Intramolecular | Provides additional conformational stability. nih.govresearchgate.net |

Investigation of Intermolecular Interactions and Crystal Packing

The crystal packing of this compound is a result of a combination of hydrogen bonding and π–π stacking interactions. nih.govresearchgate.net As mentioned previously, the N—H⋯N hydrogen bonds are fundamental to the formation of molecular dimers. These dimers are then interconnected by C—H⋯Cl interactions, creating a layered supramolecular architecture. nih.govresearchgate.net

| Interaction Type | Geometric Details | Role in Crystal Packing |

| Hydrogen Bonding (N—H⋯N) | Forms R2(2)(8) ring motifs. nih.govresearchgate.net | Creates molecular dimers. nih.govresearchgate.net |

| Hydrogen Bonding (C—H⋯Cl) | Links the dimers. nih.govresearchgate.net | Extends the structure into layers parallel to the (011) plane. nih.govresearchgate.net |

| π–π Stacking | Thiazole rings stacked along the c-axis with a centroid-centroid distance of 3.8581(9) Å. nih.govresearchgate.net | Stabilizes the crystal structure through aromatic interactions. nih.govresearchgate.net |

Microscopic and Thermal Analysis for Advanced Material Characterization

Field Emission Scanning Electron Microscopy (FESEM) for Surface Morphology

There is no publicly available research data from Field Emission Scanning Electron Microscopy (FESEM) studies for this compound in the reviewed scientific literature. Therefore, a detailed analysis of its surface morphology at the micro- and nanoscale is not possible at this time.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) for Thermal Stability and Decomposition Pathways

Information regarding the thermal stability and decomposition behavior of this compound from Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) is not found in the surveyed scientific publications. Consequently, its thermal properties, including decomposition temperatures and pathways, have not been characterized in the available literature.

Reactivity Profiles and Reaction Mechanisms of 5 2,4 Dichlorophenyl 1,3 Thiazol 2 Amine

Electrophilic and Nucleophilic Substitution Reactions on the Thiazole (B1198619) Ring and Phenyl Moiety

The reactivity of 5-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine towards substitution reactions is dictated by the electron distribution across its bicyclic system. The thiazole ring's aromaticity allows for electrophilic substitution, while the halogenated phenyl ring presents sites for potential nucleophilic attack under specific conditions.

Electrophilic Substitution: The thiazole ring is generally susceptible to electrophilic attack, with calculated pi-electron densities indicating that the C5 position is the most electron-rich and thus the primary site for substitution. wikipedia.org However, in the title compound, this position is already occupied by the dichlorophenyl group. The 2-amino group is a potent activating group, which strongly directs incoming electrophiles. Its activating effect, combined with the inherent reactivity of the thiazole ring, makes the C4 position the most probable site for electrophilic substitution. Common electrophilic substitution reactions on 2-aminothiazole (B372263) derivatives include halogenation, nitration, and formylation. researchgate.netias.ac.in

On the phenyl moiety, the two chlorine atoms are electron-withdrawing via induction but are ortho-, para-directing due to mesomeric effects. They deactivate the ring towards electrophilic aromatic substitution. The most likely positions for substitution on the dichlorophenyl ring are those activated by the directing effect of the chlorine atoms and least sterically hindered.

Nucleophilic Substitution: Nucleophilic substitution on an unsubstituted thiazole ring is generally difficult. pharmaguideline.com However, the presence of halogen atoms on the ring can facilitate such reactions. pharmaguideline.com For the title compound, direct nucleophilic attack on the thiazole ring is unlikely. A more viable route for introducing nucleophiles to the thiazole core is through the diazotization of the 2-amino group, which is discussed in section 4.2.

Nucleophilic aromatic substitution (SNAr) on the dichlorophenyl ring, such as the displacement of a chlorine atom by nucleophiles like amines or alkoxides, is also challenging and typically requires harsh reaction conditions (high temperature and pressure) or activation by strongly electron-withdrawing groups.

Reactions Involving the 2-Amino Group (e.g., Acylation, Alkylation, Diazotization)

The 2-amino group is a highly versatile functional handle, allowing for a wide range of chemical transformations. It can react as a nucleophile via its exocyclic nitrogen atom. chemicalbook.com

Acylation: The amino group readily undergoes acylation with carboxylic acids, acyl chlorides, or anhydrides to form the corresponding amides. researchgate.netnih.govmdpi.com This reaction is often used to introduce various functionalities and modulate the compound's properties. For instance, reaction with benzoyl chloride would yield N-(5-(2,4-dichlorophenyl)thiazol-2-yl)benzamide. researchgate.net

Alkylation: Alkylation of the 2-amino group can occur, though the reactivity pattern can be complex. The thiazole ring nitrogen can also be a site for alkylation. chemicalbook.com The outcome often depends on the reaction conditions and the nature of the alkylating agent.

Diazotization: The primary aromatic amino group can be converted to a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). organic-chemistry.org These diazonium salts are valuable synthetic intermediates. They can undergo Sandmeyer-type reactions to replace the amino group with a variety of substituents, including halogens (Cl, Br), cyano (CN), and hydroxyl (OH) groups. nih.govorganic-chemistry.org Azo coupling reactions with activated aromatic compounds are also possible, leading to the formation of azo dyes. researchgate.netmdpi.com

Table 1: Representative Reactions of the 2-Amino Group

| Reaction Type | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| Acylation | Benzoyl chloride, Pyridine | N-Benzoylamide derivative | researchgate.net |

| Acylation | Acetic anhydride | N-Acetylamide derivative | researchgate.netnih.gov |

| Schiff Base Formation | Aromatic aldehydes (e.g., Benzaldehyde) | Imine (Schiff base) derivative | chemicalbook.commdpi.com |

| Urea (B33335)/Thiourea (B124793) Formation | Isocyanates or Isothiocyanates (e.g., Phenyl isothiocyanate) | Substituted urea or thiourea derivative | nih.govmdpi.com |

| Diazotization / Sandmeyer Reaction | 1. NaNO₂, HCl 2. CuCl / CuBr / CuCN | 2-Chloro / 2-Bromo / 2-Cyano-thiazole derivative | nih.govorganic-chemistry.org |

| Azo Coupling | Ar-N₂⁺Cl⁻ (Aryl diazonium salt) | 5-Arylazo-2-aminothiazole derivative (at C5, if available) | researchgate.netmdpi.com |

Transformations and Derivatizations of the Dichlorophenyl Substituent

The two chlorine atoms on the phenyl ring offer opportunities for further functionalization, primarily through metal-catalyzed cross-coupling reactions. These modern synthetic methods allow for the formation of new carbon-carbon and carbon-heteroatom bonds under milder conditions than traditional SNAr reactions.

Cross-Coupling Reactions:

Suzuki Coupling: The C-Cl bonds can participate in palladium-catalyzed Suzuki coupling with boronic acids or their esters to introduce new aryl or alkyl groups. This reaction is a powerful tool for creating more complex molecular architectures. mdpi.com

Heck Coupling: Palladium-catalyzed Heck coupling with alkenes can be used to append vinyl groups to the phenyl ring.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the coupling of the C-Cl bonds with amines to form new C-N bonds, providing access to a range of substituted aniline (B41778) derivatives.

The relative reactivity of the two chlorine atoms may differ, potentially allowing for selective mono-substitution under carefully controlled conditions.

Oxidative and Reductive Pathways of the Thiazole Core

The thiazole ring can undergo both oxidative and reductive transformations, which can alter its aromaticity and structural integrity.

Oxidation: The thiazole ring is generally resistant to strong oxidizing agents. slideshare.net However, controlled oxidation can lead to specific products.

N-Oxidation: Oxidation at the ring nitrogen atom can form the corresponding aromatic thiazole N-oxide using reagents like m-CPBA or hypofluorous acid. wikipedia.org

S-Oxidation: Oxidation at the sulfur atom is also possible, leading to non-aromatic sulfoxides or sulfones. wikipedia.org

Ring Opening: Harsher oxidizing agents, such as potassium permanganate, can lead to the cleavage of the thiazole ring. slideshare.net

Reduction: The thiazole ring shows good stability towards catalytic hydrogenation with platinum and metal-in-acid reductions. pharmaguideline.com

Desulfurization/Ring Cleavage: More potent reducing agents like Raney nickel can cause reductive desulfurization and subsequent degradation of the thiazole ring. pharmaguideline.comslideshare.net Reduction with sodium in liquid ammonia (B1221849) is another method known to cleave the sulfur-carbon bonds in thiazoles. researchgate.net

Computational and Theoretical Investigations of 5 2,4 Dichlorophenyl 1,3 Thiazol 2 Amine

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to predicting the behavior of a molecule at the electronic level. For 5-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine, these studies would elucidate its stability, electronic distribution, and the nature of its chemical bonds. While specific computational studies for this exact molecule are not widely available in the reviewed literature, the following sections describe the standard theoretical methodologies that would be employed for its analysis.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. researchgate.netmgesjournals.com It is frequently used to determine a molecule's optimized geometry—the three-dimensional arrangement of atoms corresponding to the lowest energy state—as well as its total electronic energy.

The process involves selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation approximately. researchgate.netresearchgate.net For this compound, a DFT calculation would yield precise data on bond lengths, bond angles, and dihedral angles between the dichlorophenyl ring and the thiazole (B1198619) ring. This information is crucial for understanding the molecule's steric and electronic profile. For instance, a related compound, N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine, was found to have a significant dihedral angle of 54.18° between its benzene (B151609) and thiazole rings. nih.govresearchgate.net

Table 1: Illustrative Optimized Geometrical Parameters (DFT/B3LYP) Note: The following data is illustrative of typical DFT output and not based on a specific study of this compound.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-S (Thiazole) | Data not available |

| Bond Length | C-N (Thiazole) | Data not available |

| Bond Length | C-Cl (Phenyl) | Data not available |

| Bond Angle | C-S-C (Thiazole) | Data not available |

| Dihedral Angle | Phenyl-Thiazole | Data not available |

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and electronic transitions. mgesjournals.com The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. irjweb.com A small energy gap suggests that the molecule is more reactive and can be easily excited. mgesjournals.com

Analysis of the HOMO and LUMO energy levels helps predict how the molecule will interact with other species. The distribution of these orbitals on the molecular frame indicates the likely regions involved in electron donation and acceptance. For many thiazole derivatives, the HOMO is often localized on the thiazole ring and electron-donating substituents, while the LUMO may be distributed across an electron-accepting group. mgesjournals.commgesjournals.com

Table 2: Calculated Electronic Properties from FMO Analysis Note: The following data is illustrative and not from a specific study of this compound.

| Property | Symbol | Value |

| Highest Occupied Molecular Orbital Energy | EHOMO | Data not available |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Data not available |

| HOMO-LUMO Energy Gap | ΔE = ELUMO - EHOMO | Data not available |

| Ionization Potential | I ≈ -EHOMO | Data not available |

| Electron Affinity | A ≈ -ELUMO | Data not available |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. nih.govresearchgate.net The MEP surface is colored based on its electrostatic potential value. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. nih.gov

For this compound, an MEP analysis would likely show negative potential around the nitrogen and sulfur atoms of the thiazole ring due to their lone pairs of electrons. The chlorine atoms would also contribute to electronegative regions. Conversely, the hydrogen atoms of the amine group would be expected to show a positive potential, making them potential hydrogen bond donors. irjweb.comnih.gov

To quantify reactivity, global and local descriptors are calculated. Mulliken atomic charges provide an estimation of the partial charge on each atom in the molecule, helping to identify electrostatic interactions. irjweb.com Atoms with more negative charges are better electron donors. irjweb.com

Fukui functions are local reactivity descriptors that indicate the propensity of a specific atomic site in a molecule to undergo a nucleophilic, electrophilic, or radical attack. These calculations help to pinpoint the most reactive atoms within the molecular structure, providing a more detailed picture of reactivity than MEP analysis alone. researchgate.net

Table 3: Illustrative Mulliken Atomic Charges Note: Values are illustrative and not from a specific study of this compound.

| Atom | Atomic Charge (e) |

| S (Thiazole) | Data not available |

| N (Amine) | Data not available |

| N (Thiazole) | Data not available |

| Cl (Position 2) | Data not available |

| Cl (Position 4) | Data not available |

Molecular Modeling and Simulation Studies

Beyond quantum mechanics, molecular modeling techniques are used to simulate how a molecule interacts with larger biological systems, such as proteins or enzymes.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, this compound) when bound to the active site of a target protein. mdpi.com Thiazole derivatives have been investigated as inhibitors for various protein targets, including kinases and DNA gyrase. nih.govtandfonline.com

A docking study would involve placing the this compound molecule into the binding pocket of a chosen protein. The simulation calculates the binding affinity (often expressed in kcal/mol), which estimates the strength of the interaction. The results also reveal the specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-protein complex. Such studies are instrumental in rational drug design and understanding potential biological activity. mdpi.comnih.gov

Table 4: Illustrative Molecular Docking Results Note: The following data is hypothetical and not from a specific study of this compound.

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Example: Kinase | Data not available | Data not available | Hydrogen Bond, Hydrophobic |

| Example: DNA Gyrase | Data not available | Data not available | Pi-Pi Stacking, H-Bond |

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Binding Stability

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. For a potential drug molecule like this compound, MD simulations can reveal its conformational flexibility, how it changes shape in a biological environment (like water or a protein binding pocket), and the stability of its interactions with a target protein.

In studies of similar heterocyclic kinase inhibitors, such as 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives, MD simulations have been crucial for validating docking results and understanding binding stability. nih.gov These simulations typically run for nanoseconds, tracking the trajectory of the ligand-protein complex. Key metrics analyzed include the Root Mean Square Deviation (RMSD) of the protein and ligand, which indicates the stability of the complex over the simulation period. A stable complex will show minimal deviation in its atomic positions. Furthermore, the Root Mean Square Fluctuation (RMSF) can pinpoint which parts of the molecule and protein are more flexible or rigid.

For this compound, an MD simulation within a target's active site would assess the durability of key interactions, such as hydrogen bonds between the 2-amino group and the receptor, or hydrophobic interactions involving the dichlorophenyl ring. The simulation would confirm whether the initial docked pose is maintained and identify the most stable binding conformation. Energy decomposition analyses, like MM/GBSA, are often coupled with MD simulations to calculate the binding free energy, identifying which interactions (e.g., electrostatic, van der Waals) contribute most significantly to binding affinity. nih.gov

Table 1: Illustrative Data from a Hypothetical MD Simulation of a Ligand-Protein Complex

| Metric | Value/Observation | Interpretation |

| RMSD (Protein Backbone) | Low, stable fluctuation around 0.2 nm | The overall protein structure is stable upon ligand binding. |

| RMSD (Ligand) | Low, stable fluctuation around 0.1 nm | The ligand remains stably bound in the binding pocket. |

| RMSF (Key Residues) | Low fluctuation for active site residues | Residues interacting with the ligand are stabilized. |

| Hydrogen Bond Occupancy | > 80% for specific donor-acceptor pairs | Key hydrogen bonds are consistently maintained over time. |

| Binding Free Energy (ΔG_bind) | -50 kcal/mol | Indicates a strong and favorable binding interaction. |

This table is illustrative and represents typical data obtained from MD simulation studies on ligand-protein complexes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties or structural features (descriptors) that influence activity, QSAR models can predict the potency of new, unsynthesized molecules.

For a class of compounds including this compound, a QSAR study would involve compiling a dataset of related molecules with experimentally measured biological activities (e.g., IC₅₀ values). For each molecule, a set of molecular descriptors would be calculated, such as topological, electronic, and conformational properties. Statistical methods, like Multiple Linear Regression (MLR), are then used to build a model that correlates a selection of these descriptors with the observed activity. mdpi.com

In research on other heterocyclic compounds, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed. nih.gov These methods generate 3D contour maps that visualize where certain properties should be modified on the molecular scaffold to enhance activity. For example, a CoMFA map might indicate that a region of positive electrostatic potential near the dichlorophenyl ring is favorable for activity, or that bulky substituents are disfavored near the thiazole ring. The statistical quality of a QSAR model is validated using parameters like the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (q²). nih.govmdpi.com

Table 2: Example of Statistical Parameters for a QSAR Model

| Parameter | Value | Description |

| q² (Cross-validated R²) | 0.714 | Indicates good internal predictive ability of the model. |

| R² (Non-cross-validated R²) | 0.895 | Represents the goodness of fit of the model to the training data. |

| R²_pred (External R²) | 0.764 | Measures the model's ability to predict the activity of an external test set. |

| Standard Error of Estimate | 0.312 | Indicates the absolute error in the activity predictions. |

This table is based on data from a 3D-QSAR study on CDK2 inhibitors and is for illustrative purposes. nih.gov

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Compound Design Considerations

Before a compound can be considered a viable drug, it must possess favorable ADME properties: Absorption, Distribution, Metabolism, and Excretion. Predicting these properties early in the drug discovery process using computational (in silico) tools is essential to avoid costly late-stage failures.

For this compound, various software platforms can predict its ADME profile based on its structure. These predictions include its likely gastrointestinal (GI) absorption, ability to cross the blood-brain barrier (BBB), interaction with metabolic enzymes like Cytochrome P450 (CYP), and adherence to drug-likeness rules such as Lipinski's Rule of Five.

Studies on structurally related compounds, such as N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives, have utilized tools like the SwissADME web server for these predictions. nih.govnih.gov The results from such an analysis for this compound would provide critical insights. For instance, high predicted GI absorption would suggest potential for oral administration. A prediction that the compound is not a CYP2D6 inhibitor would indicate a lower risk of certain drug-drug interactions. These data points are crucial for prioritizing and modifying lead compounds. nih.gov

Table 3: Predicted ADME Properties for a Series of Related Thiadiazole Derivatives

| Compound | Molecular Weight ( g/mol ) | LogP | H-bond Acceptors | H-bond Donors | Lipinski Violations | GI Absorption | BBB Permeant |

| IIa | 262.72 | 2.65 | 4 | 1 | 0 | High | Yes |

| IIb | 366.90 | 4.30 | 5 | 1 | 0 | High | Yes |

| IIc | 401.34 | 4.90 | 6 | 1 | 0 | High | Yes |

| IId | 414.92 | 4.60 | 5 | 1 | 0 | High | No |

| IIe | 442.95 | 5.11 | 6 | 1 | 1 | High | No |

Table data is adapted from a study on N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives and is presented to illustrate the type of data generated in ADME predictions. nih.gov

Pharmacophore Mapping for Key Structural Features

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure the optimal molecular interactions with a specific biological target. Pharmacophore mapping identifies the essential structural motifs, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and aromatic rings, and their spatial arrangement.

For this compound, a pharmacophore model would highlight the key features responsible for its biological activity. Crystallographic studies of the highly similar compound N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine reveal critical structural information. nih.govresearchgate.net The molecule forms dimers through pairs of N—H⋯N hydrogen bonds, indicating that the exocyclic amine (N-H) acts as a hydrogen bond donor and one of the thiazole nitrogen atoms can act as a hydrogen bond acceptor. nih.govresearchgate.net

The model would therefore consist of:

A Hydrogen Bond Donor: The amino group (-NH₂) on the thiazole ring.

A Hydrogen Bond Acceptor: The nitrogen atom within the thiazole ring.

A Hydrophobic/Aromatic Center: The 2,4-dichlorophenyl ring. The chlorine atoms contribute to specific hydrophobic and halogen-bonding interactions.

Aromatic/π-π Stacking Feature: The planar thiazole ring itself, which can engage in π–π stacking interactions. nih.govresearchgate.net

This pharmacophore model serves as a 3D query for virtual screening of compound libraries to find new molecules with a similar arrangement of features, or as a guide for designing derivatives with improved potency and selectivity. mdpi.com

Table 4: Potential Pharmacophoric Features of this compound

| Feature | Structural Moiety | Potential Interaction |

| Hydrogen Bond Donor | 2-amino group (-NH₂) | Forms hydrogen bonds with acceptor groups (e.g., carbonyl oxygen) in a protein active site. |

| Hydrogen Bond Acceptor | Thiazole ring nitrogen | Accepts hydrogen bonds from donor groups (e.g., amide N-H) in a protein active site. |

| Aromatic Ring | 2,4-Dichlorophenyl group | Engages in hydrophobic and π-stacking interactions. |

| Aromatic Ring | 1,3-Thiazole ring | Can participate in π-stacking interactions with aromatic amino acid residues. |

| Halogen Atoms | Chlorine atoms | Can form halogen bonds and contribute to hydrophobic interactions. |

Mechanistic Insights into Biological Activities at the Molecular Level Strictly Excluding Clinical Human Trial Data, Dosage, Administration, Safety, and Adverse Effect Profiles

Exploration of Enzyme Inhibition and Activation Mechanisms (In Vitro Studies)

Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis. Their overexpression is implicated in the development of various cancers, making them attractive targets for therapeutic intervention. mdpi.com The 2-aminothiazole (B372263) core is recognized as an "indispensable structure" for the design of novel Aurora kinase inhibitors. nih.gov

Studies on 2-aminothiazole derivatives have shown that these compounds can act as potent inhibitors of Aurora kinases. For instance, a series of 2-amino thiazole (B1198619) derivatives bearing a 4-bromophenyl motif at the fifth position of the thiazole ring were designed and evaluated through molecular docking studies for their potential to inhibit Aurora kinase. nih.gov These in silico studies suggest that 2-aminothiazole derivatives can fit into the ATP-binding pocket of the kinase, thereby inhibiting its catalytic activity. The binding is often stabilized by hydrophobic interactions and hydrogen bonds with key amino acid residues in the active site. nih.gov Although no experimental data specifically confirms the interaction of 5-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine with Aurora kinases, the structural similarity to known inhibitors suggests this as a potential mechanism of action.

Research into 2-aminothiazole derivatives has revealed their capacity to modulate the activity of various enzyme systems, including oxidoreductases. One study investigated the in vitro inhibition of lactoperoxidase (LPO), a member of the peroxidase family, by a series of 2-amino thiazole derivatives. The results indicated that these compounds could act as competitive inhibitors of the LPO enzyme. researchgate.net Notably, the 2-Amino-4-(4-chlorophenyl) thiazole compound demonstrated a significant inhibitory effect. researchgate.net

Furthermore, other studies have explored the inhibitory effects of 2-aminothiazole derivatives on enzymes such as carbonic anhydrase and acetylcholinesterase. nih.gov For example, 2-amino-4-(4-chlorophenyl)thiazole was found to be a potent inhibitor of human carbonic anhydrase I (hCA I). nih.gov These findings highlight the broad enzymatic inhibitory potential of the 2-aminothiazole scaffold.

| Derivative | Target Enzyme | Inhibition Constant (Ki) | Type of Inhibition |

| 2-Amino-4-(4-chlorophenyl)thiazole | Lactoperoxidase | 250±100 nM | Competitive |

| 2-Amino-4-(4-chlorophenyl)thiazole | Carbonic Anhydrase I | 0.008 ± 0.001 μM | Not specified |

| 2-Amino-4-(4-bromophenyl)thiazole | Carbonic Anhydrase II | 0.124 ± 0.017 μM | Not specified |

| 2-Amino-4-(4-bromophenyl)thiazole | Acetylcholinesterase | 0.129 ± 0.030 μM | Not specified |

| 2-Amino-4-(4-bromophenyl)thiazole | Butyrylcholinesterase | 0.083 ± 0.041 μM | Not specified |

This table presents data for 2-aminothiazole derivatives structurally related to this compound.

There is currently no direct evidence from the reviewed literature to suggest that this compound or closely related 2-aminothiazole derivatives have a modulatory effect on NAD+ synthesis pathways. Further research is required to explore this potential mechanism.

Receptor Binding and Protein Interaction Studies (In Vitro Models)

The interaction of small molecules with specific protein targets is a fundamental aspect of their biological activity. While direct binding studies for this compound are scarce, the broader class of thiazole derivatives has been investigated for its interaction with various proteins.

The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein is a chloride ion channel, and its dysfunction is the cause of cystic fibrosis. While no studies have directly linked this compound to CFTR, other thiazole-containing compounds have been investigated as potential modulators of this protein. However, the available search results did not provide specific examples of direct binding of 2-aminothiazole derivatives to the CFTR protein.

Molecular docking studies have been instrumental in elucidating the potential binding modes of 2-aminothiazole derivatives with various protein targets. These in silico models predict that the thiazole ring and its substituents can form a network of interactions within the binding sites of proteins.

For instance, in the context of kinase inhibition, the 2-amino group of the thiazole ring often acts as a hydrogen bond donor, while the nitrogen atom in the thiazole ring can act as a hydrogen bond acceptor. The phenyl group, in this case, the 2,4-dichlorophenyl moiety, is predicted to engage in hydrophobic interactions within a specific pocket of the enzyme's active site. nih.gov These interactions collectively contribute to the stable binding of the molecule and its subsequent inhibitory effect on the protein's function.

Similarly, molecular docking studies of 2-aminothiazole derivatives with enzymes like carbonic anhydrase and cholinesterases have revealed key binding interactions that explain their inhibitory activity. nih.gov The specific orientation and interactions of the dichlorophenyl group of this compound would be critical in determining its binding affinity and specificity for any given protein target.

Activity against Specific Microbial and Cellular Targets (In Vitro Investigations)

The 2-aminothiazole core is a versatile pharmacophore that has been incorporated into a wide array of derivatives exhibiting diverse biological activities. nih.govnih.gov The subsequent sections will explore the documented activities of various 2-aminothiazole analogs against specific microbial and cellular targets.

One study reported the synthesis of 2-(substituted phenylsulfonamido)-6-substituted benzothiazoles and their screening against Bacillus subtilis and Salmonella typhi. ijirset.com Another study synthesized new 6-bromobenzo[d]thiazole-2(3H)-one derived 1,2,3-triazole derivatives and tested their in vitro antibacterial activity against both Gram-positive (Streptococcus pyogenes, Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa, Klebsiella pneumoniae) bacteria. nih.gov

Furthermore, research on 2-amino-5-arylazothiazole derivatives has demonstrated their potential as antibacterial agents against Escherichia coli. mdpi.com Some 2-aminothiazole analogs have shown activity against Staphylococcus aureus, suggesting potential for this class of compounds. nih.gov However, many of these derivatives have shown limited activity against Gram-negative bacteria like E. coli. nih.gov

A series of 2-amino-5-aryl-1,3,4-thiadiazole derivatives were synthesized and showed good antibacterial activity against Staphylococcus aureus, Enterococcus faecalis, Escherichia coli, and Klebsiella pneumoniae. ijmm.ir

Table 1: Antibacterial Activity of Selected Thiazole Derivatives

| Compound/Derivative Class | Bacterial Strain(s) | Observed Activity | Reference(s) |

|---|---|---|---|

| 2-(Substituted phenylsulfonamido)-6-substituted benzothiazoles | Bacillus subtilis, Salmonella typhi | Antibacterial activity observed | ijirset.com |

| 6-Bromobenzo[d]thiazole-2(3H)-one derived 1,2,3-triazoles | Streptococcus pyogenes, S. aureus, P. aeruginosa, K. pneumoniae | In vitro antibacterial activity | nih.gov |

| 2-Amino-5-arylazothiazole derivatives | Escherichia coli | Potential as antibacterial agents | mdpi.com |

| 2-Aminothiazole analogs | Staphylococcus aureus | Activity observed | nih.gov |

| 2-Amino-5-aryl-1,3,4-thiadiazole derivatives | S. aureus, E. faecalis, E. coli, K. pneumoniae | Good antibacterial activity | ijmm.ir |

The antifungal properties of thiazole derivatives have also been investigated. Several studies have reported the activity of these compounds against various fungal pathogens. For example, some novel 2-aminothiazole derivatives have been synthesized and tested for their antifungal activity against Aspergillus niger and Candida albicans. researchgate.net

In one study, most of the synthesized N-(4-(arylamino)-6-(thiazol-2-ylamino) 1,3,5-triazin-2-yl) isonicotinohydrazides were at least equipotent to the standard drug griseofulvin (B1672149) against C. albicans and A. niger. nih.gov Another study on 2-amino-5-(4-methylphenyl)-diazenyl-4-phenyl-1,3-thiazole derivatives also reported antifungal activity against Aspergillus niger and Aspergillus oryzae. researchgate.net However, some other synthesized 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) derivatives did not show significant activity against Candida albicans. nih.gov

Table 2: Antifungal Activity of Selected Thiazole Derivatives

| Compound/Derivative Class | Fungal Strain(s) | Observed Activity | Reference(s) |

|---|---|---|---|

| Novel 2-aminothiazole derivatives | Aspergillus niger, Candida albicans | Antifungal activity observed | researchgate.net |

| N-(4-(arylamino)-6-(thiazol-2-ylamino) 1,3,5-triazin-2-yl) isonicotinohydrazides | C. albicans, A. niger | Equipotent to griseofulvin | nih.gov |

| 2-Amino-5-(4-methylphenyl)-diazenyl-4-phenyl-1,3-thiazole derivatives | Aspergillus niger, Aspergillus oryzae | Antifungal activity observed | researchgate.net |

| 1,2,4-Triazole and 1,3,4-thiadiazole derivatives | Candida albicans | No significant activity | nih.gov |

The 2-aminothiazole scaffold is a key component of several clinically approved anticancer drugs, highlighting its importance in oncology research. nih.gov A plethora of 2-aminothiazole analogs have demonstrated potent and selective inhibitory activity against a wide range of human cancerous cell lines, including those of the breast, lung, colon, and prostate. nih.gov

For instance, certain 2-amino-4-phenylthiazole (B127512) derivatives have been screened for their in vitro antiproliferative activity against four different cancer cell lines. nih.gov Another study focused on 2-aminobenzothiazole (B30445) derivatives and found that the introduction of a substituent on the phenyl ring significantly enhanced cytotoxic activity. nih.gov Specifically, a derivative with a 2-(dialkylamino)ethylurea moiety at the position 2 of benzothiazole (B30560) retained antiproliferative activity against four cancer cell lines. nih.gov

While direct evidence for this compound on DU-145 prostate cancer cells is lacking, the broader family of 2-aminothiazoles has shown promise. The antiproliferative activity of these compounds is often attributed to their ability to inhibit key enzymes involved in cancer cell proliferation, such as protein kinases.

Table 3: Anti-Proliferative Activity of Selected 2-Aminothiazole Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | Observed Activity | Reference(s) |

|---|---|---|---|

| 2-Amino-4-phenylthiazole derivatives | Various cancer cell lines | In vitro antiproliferative activity | nih.gov |

| 2-Aminobenzothiazole derivatives | HT-29, PC-3, A549, U87MG | Excellent antiproliferative activity | nih.gov |

| 2-Aminothiazole-5-carboxylic acid phenylamide derivatives | K563 (leukemia) | Potent and selective antiproliferative activity | nih.gov |

The 2-aminothiazole series has been identified as having significant antibacterial activity against the global pathogen Mycobacterium tuberculosis. nih.gov Extensive structure-activity relationship (SAR) studies have been conducted to optimize the anti-tubercular potency of this scaffold. nih.gov

Research has shown that the 2-aminothiazole core can accommodate a range of lipophilic substitutions at the C-2 position, while the C-4 position and the thiazole ring itself are more sensitive to modifications. nih.govnih.gov Some analogs have achieved sub-micromolar minimum inhibitory concentrations (MICs) against M. tuberculosis. nih.gov For example, N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine emerged as a highly potent analog with an MIC of 0.024 μM. nih.gov

Furthermore, representative compounds from this series have demonstrated bactericidal activity against aerobically-growing M. tuberculosis, leading to complete sterilization of cultures in laboratory tests. nih.gov The anti-tubercular activity of some 1,2,4-triazole derivatives has also been reviewed, with some compounds showing moderate activity. researchgate.net

Table 4: Anti-Tubercular Activity of Selected Thiazole and Triazole Derivatives

| Compound/Derivative Class | Target | Observed Activity | Reference(s) |

|---|---|---|---|

| 2-Aminothiazole analogs | Mycobacterium tuberculosis | Good activity with sub-micromolar MICs | nih.gov |

| N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine | Mycobacterium tuberculosis | MIC of 0.024 μM | nih.gov |

| Representative 2-aminothiazole | Aerobically-growing M. tuberculosis | Bactericidal activity | nih.gov |

| 1,2,4-Triazole derivatives | Mycobacterium tuberculosis | Moderate antituberculosis activity | researchgate.net |

The antioxidant potential of thiazole derivatives has been explored through various in vitro assays. The ability of these compounds to scavenge free radicals is a key indicator of their antioxidant capacity. Common methods used for this evaluation include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. semanticscholar.org

Studies on phenolic thiazoles have shown that the presence of hydroxyl groups on the phenyl ring contributes significantly to their antioxidant and antiradical activities. nih.gov For instance, a series of new hydrazone-thiazole polyphenolic compounds were designed and showed promising antioxidant activity, with some compounds being more active than the standard antioxidant butylated hydroxytoluene (BHT). researchgate.netmdpi.com

In one study, newly synthesized 4-cyclopropyl-5-(2-fluorophenyl)arylhydrazono-2,3-dihydrothiazole derivatives were evaluated, and some compounds showed lower IC50 values (indicating higher potency) than ascorbic acid in the ABTS assay. semanticscholar.org Another study on novel thiazole and thiazolidinone derivatives with phenolic fragments found that the antioxidant activity of most synthesized substances exceeded that of 4-methyl-2,6-di-tert-butylphenol. mdpi.com

Table 5: Antioxidant Activity of Selected Thiazole Derivatives in Cell-Free Systems

| Compound/Derivative Class | Assay Method(s) | Observed Activity | Reference(s) |

|---|---|---|---|

| Phenolic thiazoles | Various antiradical and electron transfer assays | Remarkable antioxidant and antiradical properties | nih.gov |

| Carbazole based 2,4-disubstituted thiazoles | DPPH assay | Higher antioxidant activity than BHT for some compounds | researchgate.net |

| 4-Cyclopropyl-5-(2-fluorophenyl)arylhydrazono-2,3-dihydrothiazoles | DPPH, ABTS | Moderate to high antioxidant activity; some more potent than ascorbic acid | semanticscholar.org |

| Thiazole and thiazolidinone derivatives with phenolic fragments | ABTS, Ferric reducing capacity | Activity exceeded that of 4-methyl-2,6-di-tert-butylphenol | mdpi.com |

| Hydrazone-thiazole polyphenolic compounds | DPPH, ABTS | More active than BHT | mdpi.com |

Structure Activity Relationship Sar Studies for Targeted Molecular Modulation

Elucidation of Key Structural Features Dictating Biological Potency and Selectivity

The core structure of 5-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine contains several key features that are critical for its biological activity. The 2-aminothiazole (B372263) scaffold is widely recognized as a privileged structure in medicinal chemistry, forming the foundation of numerous biologically active compounds. nih.govacs.orgnih.govmdpi.com

The primary components dictating the biological profile of this compound class are:

The 2-Aminothiazole Core : This heterocyclic system is considered an indispensable structural element for the biological activity of many derivatives. nih.gov The nitrogen and sulfur atoms within the thiazole (B1198619) ring, along with the exocyclic amino group, can participate in crucial hydrogen bonding and other non-covalent interactions with biological macromolecules like enzymes and receptors.

The Amino Group at Position 2 : The 2-amino group is a key hydrogen bond donor and can be crucial for anchoring the molecule into the active site of its biological target. Modifications to this group often lead to significant changes in biological activity.

Quantitative Structure-Activity Relationship (QSAR) studies on related 2-aminothiazole derivatives have highlighted that parameters such as atomic volume, atomic charges, and electronegativity play a significant role in designing new potential lead compounds. nih.gov

Influence of Substituents on the Dichlorophenyl and Thiazole Moieties on Molecular Activity

The specific substitution pattern on both the phenyl and thiazole rings has a profound impact on the molecule's activity. The 2,4-dichloro substitution on the phenyl ring of the title compound is a key determinant of its electronic and steric properties.

Substituents on the Phenyl Ring: The nature and position of substituents on the aryl ring at position 5 can modulate the electronic properties of the entire molecule, influencing its binding affinity.

Electron-Withdrawing Groups : The two chlorine atoms on the phenyl ring are electron-withdrawing, which can affect the electron density of the thiazole ring and influence how the molecule interacts with its target. In some series of related heterocyclic compounds, the presence of electron-withdrawing groups on the phenyl ring has been shown to enhance biological activity.

Positional Isomerism : The placement of the chlorine atoms at positions 2 and 4 is specific. Changing the substitution pattern to, for example, 3,4-dichloro or other combinations, would alter the molecule's shape and electronic distribution, likely leading to different activity profiles. Research on related structures has shown that the substitution pattern significantly influences antiproliferative activity. nih.gov

Substituents on the Thiazole Ring: While the parent compound is unsubstituted on the thiazole ring (other than the primary amino and dichlorophenyl groups), studies on analogous structures demonstrate the importance of this part of the molecule.

Methyl Groups : The introduction of a methyl group on the thiazole ring can have a substantial impact. For instance, in a study on thiazole-containing analogues of netropsin, the presence of methyl groups on the thiazole rings altered the mode of DNA binding from minor groove binding to intercalation. nih.gov This highlights how a seemingly small modification can drastically change the mechanism of action.

Electron-Donating vs. Electron-Withdrawing Groups : Theoretical studies have suggested that thiazole rings modified with electron-donating substituents may undergo different metabolic pathways (direct ring opening) compared to those with electron-withdrawing groups (indirect ring opening). researchgate.net

The following table illustrates the effect of varying substituents on the biological activity of a series of related imidazothiazolotriazinones, demonstrating the sensitivity of the core structure to modification.

| Compound | Substituent R1 | Substituent R2 | Cytotoxicity IC50 (µM) on HCT116 cell line researchgate.net |

| 4i | Ethyl | H | 0.47 |

| 7s | Methyl | H | 11.44 |

| 7u | Propyl | H | 10.87 |

| 7c | Methyl | H | 21.86 |

| 4j | Phenyl | H | Inactive |

| 4l | Phenyl | H | Inactive |

This table is illustrative of general SAR principles in related heterocyclic systems, as specific data for direct analogues of this compound was not available in the searched literature. The IC50 values are against the HCT116 human colon cancer cell line.

Rational Design Principles for the Development of Analogues with Enhanced Molecular Interactions

Based on SAR studies of the 2-aminothiazole class, several rational design principles can be formulated to create analogues with improved biological profiles.

Scaffold Hopping and Bioisosteric Replacement : The 2,4-dichlorophenyl moiety can be replaced with other substituted aryl or heteroaryl rings to explore different binding interactions. Bioisosteres of the chlorine atoms, such as a trifluoromethyl group, could be used to fine-tune the electronic properties and lipophilicity.

Modification of the 2-Amino Group : The 2-amino group can be acylated or derivatized to introduce new functional groups capable of forming additional interactions with the target protein. For example, coupling with carboxylic acids can introduce amide functionalities that act as both hydrogen bond donors and acceptors. nih.gov

Introduction of Substituents on the Thiazole Ring : While keeping the core 2-amino and 5-aryl structure, introducing small alkyl or other functional groups at the C4 position of the thiazole ring could modulate the molecule's conformation and selectivity. However, this must be done with caution, as steric hindrance can also abolish activity. researchgate.net

Utilizing Computational Models : The development of new analogues can be guided by computational methods such as QSAR and molecular docking. nih.govacs.orgjocpr.com These models can predict the activity of designed compounds before their synthesis, saving time and resources. For instance, designing molecules that facilitate hydrophobic interactions through π-π stacking with aromatic amino acid residues in a target's binding site is a key strategy. nih.gov

By systematically applying these principles, it is possible to develop new derivatives of this compound with potentially enhanced potency, selectivity, and improved physicochemical properties.

Emerging Applications and Interdisciplinary Research Directions Non Clinical

Role in Material Science and Advanced Functional Compounds

The inherent electronic and structural properties of the thiazole (B1198619) nucleus make it a valuable building block in material science. acs.org Compounds built upon this scaffold are increasingly explored for their roles in creating advanced functional materials, from vibrant dyes to components for electronic devices.

Design and Synthesis of Novel Dyes and Pigments with Thiazole Scaffolds

The 2-aminothiazole (B372263) core is a well-established precursor in the synthesis of azo dyes. researchgate.netacs.org The primary amino group can be readily diazotized and then coupled with various aromatic compounds (couplers) to produce a wide spectrum of colors. This principle has been demonstrated in a study on 2-amino-4-(2′,4′-dichlorophenyl)-1,3-thiazole, a structural isomer of the title compound. researchgate.net In this research, the diazotized thiazole was coupled with different N-alkyl aniline (B41778) derivatives to synthesize a series of ten new monoazo disperse dyes. researchgate.net

The resulting dyes exhibited absorption maxima (λmax) in dimethylformamide (DMF) ranging from 530 to 600 nm, corresponding to a variety of colors. researchgate.net When applied to polyester (B1180765) fabric, these dyes showed fair to very good light fastness and very good to excellent washing and rubbing fastness, indicating their durability and potential for textile applications. researchgate.net The specific shade and fastness properties are influenced by the electronic nature of the substituents on both the thiazole and the coupling component. researchgate.net This work underscores the potential of using 5-(2,4-dichlorophenyl)-1,3-thiazol-2-amine as a diazo component to create novel dyes with potentially unique shades and high-performance characteristics for synthetic fibers. researchgate.netresearchgate.net

| Coupler Used (Example Structure) | Resulting Dye Color (Typical) | Light Fastness (Polyester) | Washing Fastness (Polyester) |

| N-ethyl-N-benzylaniline | Reddish-Violet | Fair to Good | Excellent |

| N,N-diethyl-m-toluidine | Bluish-Red | Good | Very Good |

| N-ethyl-N-(2-cyanoethyl)aniline | Violet | Very Good | Excellent |

| N,N-bis(2-hydroxyethyl)-m-chloroaniline | Blue | Good | Very Good |

| This table is illustrative of dye properties synthesized from a 2-amino-4-(2',4'-dichlorophenyl)-1,3-thiazole scaffold, as reported in related research. researchgate.net |

Potential Applications in Optoelectronic Materials and Sensors

The thiazole ring is a key component in a variety of organic functional materials due to its favorable electronic properties and thermal stability. chemimpex.commdpi.com The extended π-conjugated system in thiazole-containing molecules makes them attractive for applications in optoelectronics. mdpi.com Research has focused on incorporating thiazole units into polymers and small molecules for use in organic light-emitting diodes (OLEDs) and as non-fullerene acceptors in organic solar cells. acs.org The orientation and electronic nature of the thiazole ring within a larger molecular structure are critical for tuning the material's conjugation length and, consequently, its optical and electronic properties. acs.orgnih.gov

Furthermore, thiazole derivatives have been investigated for sensor applications. For instance, some thiazolo[5,4-d]thiazole (B1587360) derivatives have been developed as fluorescent probes for studying biological molecules and processes. charlotte.edu There is also precedent for using thiazole derivatives as optical brighteners in photographic materials and for creating fluorescent layers. google.com While direct studies on this compound for these specific applications are not widely documented, its structure, containing both the electronically active thiazole ring and a halogenated phenyl group, suggests its potential as a building block for creating new materials with tailored optoelectronic or sensing capabilities. acs.org

Development as Chemical Probes for Biological System Analysis

Chemical probes are small molecules designed to interact with specific biological targets, such as proteins, to study their function in a complex biological system. The 2-aminothiazole scaffold has emerged as a valuable starting point for the development of such probes. nih.govnih.gov Researchers have successfully used this framework to create potent and selective inhibitors for specific enzymes, allowing for detailed investigation of cellular signaling pathways. acs.org

For example, by modifying the 2-aminothiazole core, scientists have developed selective inhibitors for kinases, a class of enzymes crucial to cell regulation. acs.org These probes help to elucidate the specific roles of different kinases in both healthy and diseased states. The development process often involves establishing detailed structure-activity relationships (SAR) to optimize potency and selectivity. nih.gov In another application, thiazole-based compounds have been engineered into fluorescent probes to visualize and study specific bacterial enzymes, providing insights into processes like cell wall synthesis. charlotte.edu

Given its defined structure, this compound represents a potential core for the synthesis of new chemical probes. The amino group and the phenyl ring provide sites for chemical modification, enabling the attachment of reporter tags (like fluorophores) or the tuning of binding affinity and selectivity towards a specific biological target.

Potential in Agrochemical Development

The thiazole ring is a proven pharmacophore in the agrochemical industry, forming the structural basis of numerous commercially successful insecticides, fungicides, and nematicides. researchgate.net Its presence in a molecule can confer potent biological activity against a range of agricultural pests and diseases. researchgate.net

The utility of dichlorophenyl-substituted thiazoles in this arena is well-documented. For instance, 2-amino-4-(3,4-dichlorophenyl)thiazole, a related isomer, is noted for its use in formulating agrochemicals, including herbicides and fungicides, to improve crop protection. chemimpex.com The combination of the thiazole nucleus with dichlorophenyl and other functional groups has led to compounds with potential as pesticides or herbicides. evitachem.com The thiazole scaffold is central to the mode of action of prominent insecticides like thiamethoxam (B1682794) and clothianidin, which act as nicotinic acetylcholine (B1216132) receptor competitive regulators. mdpi.com

The structural features of this compound make it a strong candidate for investigation in agrochemical discovery programs. The dichlorophenyl group is a common feature in many pesticides, and the 2-aminothiazole moiety provides a synthetically versatile handle for creating libraries of new derivatives to be screened for herbicidal, insecticidal, or fungicidal activity. chemimpex.comevitachem.com

| Compound Name | Type | Target/Function |

| Thiamethoxam | Insecticide | Nicotinic Acetylcholine Receptor (nAChR) agonist |

| Clothianidin | Insecticide | Nicotinic Acetylcholine Receptor (nAChR) agonist |

| Ethaboxam | Fungicide | Oomycete microtubule disruption |

| Thifluzamide | Fungicide | Succinate dehydrogenase inhibitor |

| Fluensulfone | Nematicide | Blocks nematode energy metabolism |

| Dicloromezotiaz | Fungicide | Developmental compound |

| Table based on examples of commercially available or developmental agrochemicals containing a thiazole ring. researchgate.netmdpi.com |

Catalytic Applications in Organic Synthesis

While this compound itself is not a catalyst, the thiazole ring can be readily transformed into catalytically active species. The most notable application is in the formation of N-heterocyclic carbenes (NHCs) and their corresponding thiazolium salt precursors. wikipedia.org

Alkylation of the thiazole ring nitrogen atom yields a thiazolium salt. wikipedia.org These salts are effective organocatalysts for important carbon-carbon bond-forming reactions, such as the benzoin (B196080) condensation and the Stetter reaction. wikipedia.org The catalytic cycle involves the deprotonation of the C2-proton of the thiazolium ring by a base to generate a nucleophilic carbene, which is the true catalytic species. This carbene then attacks an aldehyde, initiating the catalytic process.

Furthermore, thiazole derivatives can serve as ligands that coordinate to transition metals, forming organometallic complexes with catalytic activity. For example, thiazole-containing ligands have been used in palladium-NHC complexes for cross-coupling reactions. eurekaselect.com The 2-amino group and dichlorophenyl ring of this compound could influence the electronic and steric properties of such a catalyst, potentially tuning its reactivity and selectivity for specific organic transformations.

Future Perspectives in 5 2,4 Dichlorophenyl 1,3 Thiazol 2 Amine Research

Challenges and Opportunities in Novel Synthetic Route Development

The synthesis of 2-aminothiazoles, including 5-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine, presents both persistent challenges and exciting opportunities for innovation. jocpr.comnih.gov While established methods like the Hantzsch synthesis, which involves the condensation of α-haloketones with thioamides, are widely used, they can be hampered by harsh reaction conditions, low yields, and difficult product isolation. jocpr.com

Challenges:

Harsh Reaction Conditions: Many traditional synthetic routes require high temperatures and the use of toxic reagents, such as iodine, which are not environmentally friendly. jocpr.comrsc.org

Low Yields and Difficult Isolation: Achieving high yields of the desired product can be challenging, and the purification process is often complex. jocpr.com

Limited Availability of Precursors: The commercial availability of specific halo-1,3-thiazoles needed for some synthetic strategies is limited. jocpr.com

Opportunities:

Green Chemistry Approaches: There is a growing emphasis on developing more sustainable synthetic methods. This includes the use of greener, non-toxic solvents and recyclable nanocatalysts to improve reaction efficiency and reduce environmental impact. rsc.org One-pot synthesis procedures, where multiple reaction steps are carried out in a single vessel, are also being explored to streamline the process. rsc.org

Novel Catalytic Systems: The development of new and efficient catalysts, such as multifunctional ionic liquid nanocatalysts, offers a promising avenue for overcoming the limitations of traditional methods. rsc.orgresearchgate.net These catalysts can accelerate reaction rates and improve selectivity under milder conditions. rsc.org

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields in the synthesis of thiazole (B1198619) derivatives. nih.gov

Integration of Advanced Computational Approaches for Rational Design and Discovery

Computational methods are becoming indispensable tools in the rational design and discovery of new thiazole-based compounds. mdpi.comnih.gov These approaches allow researchers to predict the biological activity of molecules before they are synthesized, saving time and resources.

Key Computational Techniques:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein, providing insights into potential interactions and binding affinity. nih.govnih.gov For example, molecular docking has been used to study the interaction of 2-aminothiazole (B372263) derivatives with enzymes like carbonic anhydrase and cholinesterase. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govexcli.de These models can be used to predict the activity of new, unsynthesized compounds and to identify the key structural features that are important for activity. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a detailed view of the dynamic behavior of a molecule and its interactions with its target over time, offering a more comprehensive understanding of the binding process. nih.gov

The integration of these computational tools facilitates a multidisciplinary approach, combining theoretical predictions with experimental validation to identify promising lead compounds for further development. mdpi.com

Deepening Mechanistic Studies at the Molecular and Cellular Level

A thorough understanding of the mechanism of action of this compound and related compounds at the molecular and cellular level is crucial for their optimization and the identification of new therapeutic targets. bohrium.comevitachem.com

Future research will likely focus on:

Target Identification and Validation: Identifying the specific enzymes, receptors, or signaling pathways that these compounds interact with is a primary objective. evitachem.comacs.org For instance, some thiazole derivatives have been shown to inhibit enzymes critical for fungal cell wall synthesis. evitachem.com

Understanding Structure-Activity Relationships (SAR): Elucidating how specific structural modifications to the thiazole scaffold affect biological activity is essential for rational drug design. nih.gov Studies have shown that the presence and position of substituents on the phenyl ring can significantly influence the compound's potency. nih.gov For example, the presence of a 2,4-dichlorophenyl group is known to enhance lipophilicity and potential biological interactions. evitachem.com

Investigating Cellular Effects: Examining the effects of these compounds on cellular processes such as cell cycle progression, apoptosis (programmed cell death), and microtubule dynamics can reveal their mechanisms of action. nih.gov Some N,4-diaryl-1,3-thiazole-2-amines have been found to inhibit tubulin polymerization, leading to cell cycle arrest and cell death. nih.gov

Exploration of New, Non-Clinical Application Areas for Thiazole Derivatives

Beyond their well-established therapeutic potential, thiazole derivatives are being explored for a variety of non-clinical applications. nih.govresearchgate.net The unique chemical and physical properties of the thiazole ring make it a versatile building block for the development of new materials and technologies. nih.gov

Potential Non-Clinical Applications:

Agrochemicals: Thiazole derivatives have shown promise as pesticides and fungicides, offering potential alternatives to existing agricultural chemicals. jocpr.com

Material Science: The thiazole core can be incorporated into polymers and dyes, leading to materials with novel optical and electronic properties. jocpr.comnih.gov

Analytical Reagents: The ability of thiazole derivatives to interact with specific molecules makes them potential candidates for use as analytical reagents in various chemical and biological assays. researchgate.net

Corrosion Inhibitors: Some 2-aminothiazole derivatives have demonstrated the ability to protect mild steel from corrosion. nih.gov

The continued exploration of these diverse applications will undoubtedly expand the utility of the thiazole scaffold beyond the realm of medicine.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.